molecular formula C12H17NO3 B1668035 布非昔莫 CAS No. 2438-72-4

布非昔莫

货号: B1668035
CAS 编号: 2438-72-4
分子量: 223.27 g/mol
InChI 键: MXJWRABVEGLYDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Bufexamac is proposed to act similarly to other NSAIDs to inhibit prostaglandin biosynthesis in vitro, via inhibiting cyclo-oxygenase (COX) enzymes . Furthermore, bufexamac has been identified as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10) .

Cellular Effects

Bufexamac, when administered topically, is used for the treatment of subacute and chronic eczema of the skin, including atopic eczema and other inflammatory dermatoses, as well as sunburn and other minor burns, and itching . It exerts its effects by inhibiting COX enzymes, thereby reducing inflammation .

Molecular Mechanism

The full mechanism of action of Bufexamac is unclear. It is proposed that Bufexamac acts similarly to other NSAIDs to inhibit prostaglandin biosynthesis in vitro, via inhibiting COX enzymes . Furthermore, Bufexamac was identified as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10) .

Temporal Effects in Laboratory Settings

It has been noted that Bufexamac is a topically-active anti-inflammatory agent that inhibits the cyclooxygenase enzyme .

Dosage Effects in Animal Models

In a study involving horses, it was found that the 100 mg dose of Bufexamac resulted in significant increases in synovial fluid white blood cell counts, with relative neutrophilia and synovial fluid total protein concentration 24 hours after injection . No lesions suggestive of toxic effects were detected at necropsy or on histologic examination .

Metabolic Pathways

It is known that Bufexamac acts to inhibit prostaglandin biosynthesis in vitro, via inhibiting COX enzymes .

Transport and Distribution

It is typically administered topically for the treatment of various skin conditions .

化学反应分析

布非昔莫经历各种化学反应,包括:

    氧化: 布非昔莫可以被氧化形成相应的氧化物。

    还原: 还原反应可以将布非昔莫转化为其还原形式。

    取代: 布非昔莫可以进行取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种用于取代反应的亲核试剂 . 这些反应形成的主要产物取决于所使用的特定条件和试剂。

属性

IUPAC Name

2-(4-butoxyphenyl)-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJWRABVEGLYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045368
Record name Bufexamac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4), Immiscible
Record name SID855633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bufexamac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The full mechanism of action is unclear. It is proposed that bufexamac acts similarly to other non-steroidal anti-inflammatory drugs to inhibit prostaglandin biosynthesis _in vitro_, via inhibiting cyclo-oxygenase (COX) enzymes. Systematically administered bufexamac may accumulate preferentially in the adrenal cortex of rats and may play a role in adrenal stimulation; however its topical anti-inflammatory action is likely to be independent of this effect.
Record name Bufexamac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2438-72-4
Record name Bufexamac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufexamac [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufexamac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bufexamac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bufexamac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bufexamac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFEXAMAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3C38J78L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bufexamac
Reactant of Route 2
Reactant of Route 2
Bufexamac
Reactant of Route 3
Bufexamac
Reactant of Route 4
Reactant of Route 4
Bufexamac
Reactant of Route 5
Bufexamac
Reactant of Route 6
Bufexamac
Customer
Q & A

Q1: What is the mechanism of action of bufexamac?

A1: The exact mechanism of action of bufexamac remains a subject of ongoing research and debate. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is believed to exert its effects through a combination of mechanisms, including inhibition of inflammatory mediators and antioxidant activity []. One study suggests that bufexamac exhibits antioxidative properties by reducing lipid peroxidation, particularly in the context of UV-irradiation-induced damage [].

Q2: How does bufexamac's antioxidant activity contribute to its anti-inflammatory effects?

A2: Bufexamac has demonstrated the ability to reduce lipid peroxidation, a process that generates free radicals and contributes to inflammation. By scavenging free radicals and inhibiting lipid peroxidation, bufexamac may help to limit inflammatory responses []. Further research is needed to fully elucidate the specific molecular targets and pathways involved in its antioxidant and anti-inflammatory actions.

Q3: What is the molecular formula and weight of bufexamac?

A3: Bufexamac has the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol [].

Q4: Is there any spectroscopic data available for bufexamac?

A4: While specific spectroscopic data isn't detailed within the provided papers, researchers utilized techniques like electron paramagnetic resonance (EPR) and electrospray mass spectrometry to investigate bufexamac's interaction with free radicals and to characterize its degradation products []. These techniques provide valuable structural information and insight into the compound's behavior.

Q5: How does bufexamac perform under various conditions?

A5: The provided research focuses primarily on bufexamac's application as a topical treatment and doesn't delve into its material compatibility or stability across different conditions.

Q6: Does bufexamac exhibit any catalytic properties?

A6: The provided research focuses on bufexamac's pharmacological properties and does not indicate any catalytic activity.

Q7: How do structural modifications of bufexamac impact its activity?

A7: While the provided papers don't directly investigate SAR, it's worth noting that bufexamac's structure, particularly the presence of a benzene ring with an acetamide group, might offer insights into its reactivity and potential for allergic reactions []. Comparative analysis with similar compounds like diclofenac, which has an acetic acid group instead of acetamide, could shed light on the structural features influencing its activity and safety profile.

Q8: What are the regulatory implications of bufexamac's safety profile?

A8: The European Medicines Agency (EMA) revoked the marketing authorization for bufexamac-containing medicines due to the high risk of contact allergy []. This decision underscores the importance of robust safety data and risk-benefit assessments in the regulatory approval and use of pharmaceuticals. Other regions, like Australia, still have bufexamac available over the counter, prompting discussions about the need for stricter regulations [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bufexamac?

A9: Research indicates that after oral administration, approximately 80% of a bufexamac dose is recovered in the urine as 4-n-butoxyphenylacetic acid after acid hydrolysis []. This suggests that bufexamac undergoes significant metabolism, primarily through conjugation, likely with glucuronic acid. Further research is needed to fully elucidate its metabolic pathways and potential for drug-drug interactions.

Q10: How does the route of administration affect bufexamac's pharmacokinetics?

A10: Studies comparing different routes of administration, such as topical versus oral, are limited. One study investigating rectal administration of bufexamac found minimal systemic absorption []. This suggests that route of administration significantly influences its pharmacokinetic profile and highlights the importance of considering route-specific ADME characteristics.

Q11: What is the evidence for bufexamac's efficacy in treating skin conditions?

A11: While bufexamac has been marketed for the topical treatment of inflammatory skin conditions, its efficacy has been questioned in some studies []. A double-blind, placebo-controlled trial evaluating its efficacy in treating epidermolysis bullosa simplex found no significant difference between the active drug and placebo [].

Q12: What animal models are used to study bufexamac's effects on arthritis?

A12: Researchers have utilized a horse model of amphotericin B-induced aseptic arthritis to study bufexamac's anti-inflammatory effects [, , ]. This model allows for the evaluation of bufexamac's impact on clinical signs of lameness, synovial fluid biomarkers, and potential cartilage degradation.

Q13: Are there any known mechanisms of resistance to bufexamac?

A13: The provided papers do not discuss any specific mechanisms of resistance to bufexamac.

Q14: What are the known adverse effects associated with bufexamac?

A14: The most significant concern with bufexamac is its potential to cause allergic contact dermatitis (ACD), which can be severe and difficult to distinguish from the underlying skin condition being treated [, , , , , , , , , , ]. This risk of ACD has led to the withdrawal of bufexamac-containing products in several countries.

Q15: Are there any strategies to improve bufexamac delivery to specific tissues?

A15: Researchers have explored the use of microneedle systems as a potential method to enhance the transdermal delivery of bufexamac []. This approach aims to overcome the skin barrier and increase the drug's penetration into deeper layers of the skin, potentially improving its efficacy and reducing the required dose.

Q16: What analytical methods are used to quantify bufexamac?

A16: Gas-liquid chromatography (GLC) has been employed as a sensitive and specific method for the determination of bufexamac []. Researchers have also utilized a modified Lossen rearrangement, converting bufexamac into a readily detectable derivative for analysis.

Q17: What is known about the environmental impact of bufexamac?

A17: The provided papers do not specifically address the environmental impact of bufexamac.

Q18: What measures are taken to ensure the quality and safety of bufexamac-containing products?

A18: While specific quality control measures are not elaborated on in the papers, it's crucial to have stringent quality control procedures in place throughout the manufacturing process, from raw material sourcing to final product testing. This ensures product consistency, safety, and efficacy.

Q19: What is known about the immunogenicity of bufexamac?

A19: Bufexamac's potential to induce allergic contact dermatitis (ACD) points towards its immunogenic properties [, , , , , , , , , , ]. This allergic response involves the immune system recognizing bufexamac as a foreign substance, triggering a cascade of reactions leading to skin inflammation.

Q20: Does bufexamac interact with drug transporters or metabolizing enzymes?

A20: The provided research does not offer information on bufexamac's interactions with specific drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q21: Is bufexamac biocompatible and biodegradable?

A21: While the papers don't directly address biodegradability, bufexamac's metabolism in the human body, primarily through conjugation, suggests a degree of biotransformation []. Further research focusing on its environmental fate and degradation pathways would be valuable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。